molecular formula C6H9NO B12373793 2-Acetyl-1-pyrroline-13C5

2-Acetyl-1-pyrroline-13C5

Cat. No.: B12373793
M. Wt: 116.105 g/mol
InChI Key: DQBQWWSFRPLIAX-OVSVEPSRSA-N
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Description

2-Acetyl-1-pyrroline-13C5 is a compound that is isotopically labeled with carbon-13. This labeling is used to trace the compound in various scientific studies. The compound is a derivative of 2-acetyl-1-pyrroline, which is known for its characteristic aroma, often described as similar to the smell of popcorn or freshly baked bread .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyl-1-pyrroline-13C5 involves the incorporation of carbon-13 into the molecular structure of 2-acetyl-1-pyrroline. This can be achieved through various synthetic routes, including the use of isotopically labeled precursors. One common method involves the reaction of 13C-labeled acetyl chloride with pyrroline under controlled conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using isotopically labeled starting materials. The process is optimized for high yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-1-pyrroline-13C5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms of the compound .

Scientific Research Applications

2-Acetyl-1-pyrroline-13C5 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Acetyl-1-pyrroline-13C5 involves its interaction with various molecular targets. In biological systems, it can be incorporated into metabolic pathways, allowing researchers to trace its movement and transformation. The carbon-13 labeling provides a distinct signal that can be detected using spectroscopic methods, facilitating detailed studies of its behavior and interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Acetyl-1-pyrroline-13C5 is unique due to its isotopic labeling, which allows for precise tracing in scientific studies. This makes it particularly valuable in research applications where understanding the detailed behavior of the compound is crucial .

Properties

Molecular Formula

C6H9NO

Molecular Weight

116.105 g/mol

IUPAC Name

1-((2,3,4,5-13C4)3,4-dihydro-2H-pyrrol-5-yl)(113C)ethanone

InChI

InChI=1S/C6H9NO/c1-5(8)6-3-2-4-7-6/h2-4H2,1H3/i2+1,3+1,4+1,5+1,6+1

InChI Key

DQBQWWSFRPLIAX-OVSVEPSRSA-N

Isomeric SMILES

C[13C](=O)[13C]1=N[13CH2][13CH2][13CH2]1

Canonical SMILES

CC(=O)C1=NCCC1

Origin of Product

United States

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